N-Phenethylisobutyramide
Overview
Description
N-Phenethylisobutyramide is an organic compound with the molecular formula C12H17NO It belongs to the class of amides and is characterized by the presence of a phenethyl group attached to an isobutyramide moiety
Scientific Research Applications
N-Phenethylisobutyramide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound. Physiologically-based pharmacokinetic (PBPK) models could potentially be used to predict these properties .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenethylisobutyramide can be synthesized through several methods. One common approach involves the reaction of phenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Reactants: Phenethylamine and isobutyryl chloride.
Solvent: Anhydrous dichloromethane.
Base: Triethylamine.
Conditions: The reaction mixture is stirred at room temperature for several hours.
The reaction yields this compound along with triethylamine hydrochloride as a byproduct. The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenethylisobutyramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products
Oxidation: Formation of N-phenethylisobutyric acid.
Reduction: Formation of phenethylamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Comparison with Similar Compounds
N-Phenethylisobutyramide can be compared with other similar compounds such as:
N-Phenethylacetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
N-Phenethylpropionamide: Contains a propionamide group, differing in the length of the carbon chain.
N-Phenethylbenzamide: Features a benzamide group, introducing aromaticity into the amide moiety.
Properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJNHTZCROBQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991330 | |
Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-62-3 | |
Record name | NSC154574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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